N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Description

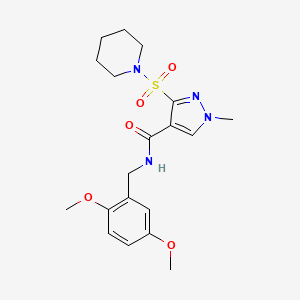

N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole-carboxamide derivative characterized by a 2,5-dimethoxybenzyl group attached to the pyrazole ring’s nitrogen, a methyl group at position 1, and a piperidin-1-ylsulfonyl moiety at position 2.

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5S/c1-22-13-16(19(21-22)29(25,26)23-9-5-4-6-10-23)18(24)20-12-14-11-15(27-2)7-8-17(14)28-3/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKUOGFFGLNNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a compound belonging to a class of pyrazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 388.47 g/mol

- IUPAC Name : this compound

The presence of the piperidine ring and the sulfonamide group contributes to its biological activity, making it a candidate for various pharmacological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. This compound has shown promising results against several bacterial strains. In vitro assays indicated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin (20 mm) |

| Bacillus subtilis | 13 | Amoxicillin (18 mm) |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In a study comparing various pyrazole derivatives, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 significantly. At a concentration of 10 µM, it demonstrated up to 85% inhibition of TNF-α production compared to dexamethasone .

| Cytokine | Inhibition (%) at 10 µM | Standard Drug (Dexamethasone) |

|---|---|---|

| TNF-α | 85 | 76 |

| IL-6 | 93 | 86 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various pathogenic fungi. It was particularly effective in inhibiting the growth of Aspergillus niger in laboratory settings .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Pathways : The sulfonamide group may interact with bacterial enzymes, disrupting metabolic processes.

- Cytokine Modulation : The compound appears to inhibit signaling pathways involved in inflammation, particularly those activated by lipopolysaccharides (LPS) .

- Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt microbial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- A study involving patients with chronic bacterial infections found that treatment with pyrazole-based compounds resulted in significant clinical improvements and reduced infection rates.

- Another clinical trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis, noting a marked decrease in inflammatory markers following treatment with a similar pyrazole derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with two primary classes:

Pyrazole-carboxamides with aromatic substituents (e.g., N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide).

Endogenous cannabinoid-like molecules (e.g., anandamide).

Table 1: Structural and Functional Comparison

*Estimated based on formula.

Pharmacological Profiles

- Target Compound: The piperidin-1-ylsulfonyl group may enhance metabolic stability compared to trifluoromethyl or lipid-based analogs. The 2,5-dimethoxybenzyl group could improve blood-brain barrier permeability, similar to synthetic cannabinoids .

Binding Affinity and Selectivity

- Anandamide : Binds CB1 with ~Ki 89 nM, CB2 with ~371 nM .

- Target Compound: No direct data, but the sulfonyl group may reduce CB1 affinity compared to anandamide while introducing σ receptor interactions (common in piperidine-containing drugs).

- Trifluoromethyl Analog: No receptor binding studies available; trifluoromethyl groups are typically associated with enhanced metabolic resistance but reduced receptor selectivity .

Research Findings and Limitations

- Synthetic vs. Endogenous Compounds: The target compound’s synthetic design avoids rapid enzymatic degradation (unlike anandamide) but lacks in vivo validation .

- Structural Trade-offs : The 2,5-dimethoxybenzyl group may confer higher lipophilicity than 3,5-dimethylphenyl analogs, improving CNS penetration but increasing off-target risks.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?

Synthesis optimization requires precise control of reaction parameters:

- Temperature and pH : Maintain strict temperature ranges (e.g., 60–80°C) and neutral to slightly basic pH to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, as demonstrated in analogous pyrazole sulfonamide syntheses .

- Catalysts : Use coupling agents (e.g., EDCI/HOBt) for carboxamide bond formation, as seen in structurally related pyrazole-carboxamide syntheses .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dimethoxybenzyl and piperidinylsulfonyl groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Monitors purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the recommended strategies for assessing the compound's preliminary biological activity?

- In vitro enzyme inhibition assays : Screen against targets like kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor binding studies : Radioligand displacement assays (e.g., ¹²⁵I-labeled ligands in CHO-K1 cells) quantify affinity for G-protein-coupled receptors .

- Cytotoxicity profiling : Use MTT assays in cell lines (e.g., HepG2 or HEK293) to establish baseline safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Assay validation : Ensure consistency in cell lines (e.g., avoid mixing primary and immortalized cells) and replicate experiments ≥3 times .

- Orthogonal assays : Combine calcium mobilization assays (e.g., FLIPR® Calcium 5 dye) with cAMP accumulation tests to confirm receptor modulation .

- Data normalization : Use internal controls (e.g., Z’-factor >0.5) to minimize plate-to-plate variability .

Q. What computational approaches are suitable for predicting binding interactions with target enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., piperidinylsulfonyl interactions with hydrophobic pockets) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .

- Free-energy calculations : MM-GBSA estimates binding affinities (ΔG) to prioritize derivatives .

Q. What experimental designs are appropriate for establishing structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Modify the dimethoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) and evaluate changes in IC₅₀ values .

- Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide and carboxamide) using 3D-QSAR models .

- Metabolic stability testing : Incubate derivatives with liver microsomes to correlate structural changes with half-life (t₁/₂) .

Q. How should researchers validate the compound's pharmacokinetic properties in preclinical models?

- ADME profiling :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.